3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9F4N and a molecular weight of 207.17 g/mol . This compound is characterized by the presence of both fluorine and trifluoroethyl groups, which impart unique chemical properties. It is used in various fields, including pharmaceutical research and synthetic organic chemistry .
Vorbereitungsmethoden
The synthesis of 3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-fluoro-4-methylaniline with 2,2,2-trifluoroethylamine. One common method involves the use of iron porphyrin as a catalyst in an aqueous solution . The reaction conditions include the presence of sodium hydride and tetrahydrofuran (THF) at low temperatures, followed by the addition of 2,2,2-trifluoroethyl 4-methylbenzenesulfonate . This reaction mixture is then stirred for an extended period to yield the desired product.
Analyse Chemischer Reaktionen
3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.
Common reagents used in these reactions include sodium hydride, trifluoroethylamine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Synthetic Organic Chemistry: The compound is utilized in the development of new synthetic methods for introducing fluorine and fluorous functional groups.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its fluorine and trifluoroethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design . The pathways involved include N-trifluoroethylation reactions, which are catalyzed by iron porphyrin in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline include:
2-Methyl-3-trifluoromethylaniline: Used in the synthesis of methylguanidine derivatives.
3-Fluoro-4-methylaniline: A precursor in various synthetic reactions.
3-(Trifluoromethyl)aniline: Known for its use in the synthesis of fluorinated compounds.
The uniqueness of this compound lies in its specific combination of fluorine and trifluoroethyl groups, which provide distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H9F4N |
---|---|
Molekulargewicht |
207.17 g/mol |
IUPAC-Name |
3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-6-2-3-7(4-8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI-Schlüssel |
KDSSWNDVHHNIAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NCC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.